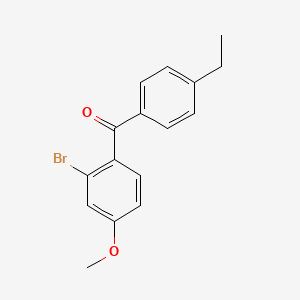
(2-bromo-4-methoxyphenyl)-(4-ethylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-bromo-4-methoxyphenyl)-(4-ethylphenyl)methanone is an organic compound with a complex structure that includes both bromine and methoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromo-4-methoxyphenyl)-(4-ethylphenyl)methanone typically involves the bromination of 4-methoxyacetophenone using N-bromosuccinimide (NBS) in the presence of trimethylsilyl trifluoromethanesulfonate (TMS-OTf) in acetonitrile at room temperature for 24 hours . This method yields the desired product with a high degree of purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-bromo-4-methoxyphenyl)-(4-ethylphenyl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of methoxy-substituted phenyl derivatives.
Oxidation: Formation of methoxybenzoic acid or methoxybenzaldehyde.
Reduction: Formation of methoxyphenyl alcohols.
Applications De Recherche Scientifique
(2-bromo-4-methoxyphenyl)-(4-ethylphenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-bromo-4-methoxyphenyl)-(4-ethylphenyl)methanone involves its interaction with specific molecular targets, such as protein tyrosine phosphatases. The compound can covalently modify the active site cysteine residues in these enzymes, leading to their inhibition . This inhibition can modulate various signaling pathways involved in cell growth, differentiation, and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-methoxyacetophenone: Shares the bromine and methoxy functional groups but lacks the ethyl group.
4-Methoxyphenylboronic acid: Contains the methoxy group but has a boronic acid functional group instead of the bromine atom.
2-Bromo-4-methoxyphenylacetic acid: Contains both bromine and methoxy groups but has an acetic acid functional group.
Uniqueness
(2-bromo-4-methoxyphenyl)-(4-ethylphenyl)methanone is unique due to the presence of both bromine and methoxy groups along with an ethyl group, which can influence its reactivity and interaction with biological targets. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C16H15BrO2 |
|---|---|
Poids moléculaire |
319.19 g/mol |
Nom IUPAC |
(2-bromo-4-methoxyphenyl)-(4-ethylphenyl)methanone |
InChI |
InChI=1S/C16H15BrO2/c1-3-11-4-6-12(7-5-11)16(18)14-9-8-13(19-2)10-15(14)17/h4-10H,3H2,1-2H3 |
Clé InChI |
VPKRZSLXEQBLHP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














